molecular formula C18H26FNO3 B13799821 1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine CAS No. 917755-78-3

1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine

Cat. No.: B13799821
CAS No.: 917755-78-3
M. Wt: 323.4 g/mol
InChI Key: JLJSLCJLESWFPT-UHFFFAOYSA-N
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Description

1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine is a synthetic organic compound with the molecular formula C17H26FNO3 It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorophenyl group, and a hydroxymethyl group

Preparation Methods

The synthesis of 1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine derivative.

    Protection with Boc Group: The Boc protecting group is introduced to protect the nitrogen atom in the piperidine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a reducing agent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl group, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as using trifluoroacetic acid (TFA), to yield the free amine

Scientific Research Applications

1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine is primarily related to its interactions with biological targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. The hydroxymethyl group can participate in further chemical modifications, enhancing the compound’s binding affinity and specificity. The Boc group serves as a protecting group during synthesis and can be removed to reveal the active amine, which can interact with various molecular targets .

Comparison with Similar Compounds

1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine can be compared with other similar compounds, such as:

Properties

CAS No.

917755-78-3

Molecular Formula

C18H26FNO3

Molecular Weight

323.4 g/mol

IUPAC Name

tert-butyl 4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H26FNO3/c1-17(2,3)23-16(22)20-10-8-18(13-21,9-11-20)12-14-4-6-15(19)7-5-14/h4-7,21H,8-13H2,1-3H3

InChI Key

JLJSLCJLESWFPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)CO

Origin of Product

United States

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